2,6-dichloro-N-(2-naphthyl)benzamide

Description

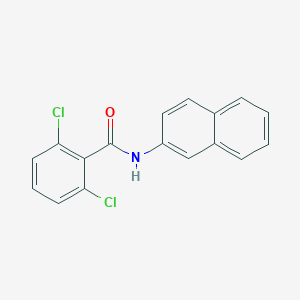

2,6-Dichloro-N-(2-naphthyl)benzamide is a benzamide derivative characterized by a benzoyl group substituted with two chlorine atoms at the 2- and 6-positions and an amide linkage to a 2-naphthyl group. This structure confers unique physicochemical properties, including rigidity due to the naphthyl substituent and electronic effects from the chlorine atoms.

Properties

Molecular Formula |

C17H11Cl2NO |

|---|---|

Molecular Weight |

316.2 g/mol |

IUPAC Name |

2,6-dichloro-N-naphthalen-2-ylbenzamide |

InChI |

InChI=1S/C17H11Cl2NO/c18-14-6-3-7-15(19)16(14)17(21)20-13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,20,21) |

InChI Key |

JXBRBDWXGAQANL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC=C3Cl)Cl |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC=C3Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The trans amide conformation is conserved across these compounds, stabilizing intramolecular hydrogen bonds and influencing crystal packing .

- Substituents on the amide-linked aromatic ring modulate electronic and steric effects. For example, ortho-chloro groups enhance halogen bonding and molecular rigidity .

Kinase and EGFR Inhibitors

- (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 1): Features a diaminopyrimidine-pyridinyl scaffold, enhancing binding to kinase active sites. Demonstrated potent EGFR inhibition (IC₅₀ < 100 nM) due to hydrogen bonding with the pyrimidine moiety . Comparison: The naphthyl group in the parent compound may reduce solubility compared to the pyrimidine derivative, limiting bioavailability.

GDC046 (2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide) :

Agrochemical Analogues

Fluopicolide (2,6-Dichloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridylmethyl]benzamide)

- Systemic fungicide targeting oomycetes.

- Key metabolites: 2,6-dichlorobenzamide (M-01) and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (M-02) .

- Comparison : Fluopicolide’s pyridinylmethyl group enhances soil persistence and systemic mobility compared to the naphthyl group, which may localize the compound to specific tissues.

Compound 26 (2,6-Dichloro-N-((4-chloro-6-(diethylamino)pyrimidin-2-yl)carbamoyl)benzamide)

- Exhibits insecticidal and antifungal activity (LC₅₀ < 10 ppm).

- Diethylamino-pyrimidine group facilitates membrane penetration .

- Comparison : The carbamoyl linkage in Compound 26 introduces hydrogen-bonding capacity absent in the parent compound, enhancing target binding.

Physicochemical Properties

| Property | This compound | Fluopicolide | GDC046 | Compound 26 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 383.6 | 350.2 | 416.04 |

| Melting Point (°C) | Not reported | Not reported | Not reported | 169–171 |

| Solubility | Likely low (hydrophobic naphthyl) | Moderate (polar pyridine) | Moderate (cyclopropane) | High (polar pyrimidine) |

| Key Functional Groups | 2-Naphthyl, Cl | Pyridinylmethyl, Cl, CF₃ | Cyclopropane, pyridinyl | Diethylamino-pyrimidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.